N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
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Overview
Description
N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide, also known as BTTP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BTTP is a member of the trifluoromethyl ketone family, which is known for its ability to modify protein function and activity.
Mechanism of Action
N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide modifies the active site of enzymes by forming a covalent bond with the active site residue. This results in the inhibition of enzyme activity, as the modified residue can no longer interact with the substrate or cofactor. The mechanism of action of N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is similar to that of other trifluoromethyl ketones, which also modify protein function and activity.
Biochemical and Physiological Effects:
N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various biological processes. N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide in lab experiments is its ability to modify protein function and activity. This makes it a valuable tool for studying the function of enzymes in various biological processes. However, one limitation of using N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is that it can modify multiple residues in a protein, which can make it difficult to pinpoint the exact site of modification.
Future Directions
There are several future directions for the use of N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide in scientific research. One potential application is in the development of new therapeutic agents for the treatment of inflammatory and tumor-related diseases. N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide could also be used in the study of enzyme function and activity in various biological processes. Additionally, the development of new derivatives of N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide could lead to the discovery of more potent and selective inhibitors of enzymes.
Synthesis Methods
The synthesis of N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide involves the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethanol with benzyl chloroformate to yield N-benzyloxycarbonyl-2,2,2-trifluoro-1-(trifluoromethyl)ethylamine. This intermediate is then reacted with propionyl chloride to form the final product, N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide.
Scientific Research Applications
N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has been extensively studied for its ability to modify protein function and activity. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, by modifying the active site of the enzyme. This makes N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide a valuable tool for studying the function of these enzymes in various biological processes.
properties
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO2/c1-2-10(21)20-11(12(14,15)16,13(17,18)19)22-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBMGXVZJHPZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966633 |
Source
|
Record name | N-[2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2,2,2-trifluoro-1-(phenylmethoxy)-1-(trifluoromethyl)ethyl]- | |
CAS RN |
5226-25-5 |
Source
|
Record name | N-[2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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